molecular formula C18H19N3O7S B2972910 N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313404-96-5

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2972910
CAS RN: 313404-96-5
M. Wt: 421.42
InChI Key: DIALLBHJOXQHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide, also known as MNMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and neuroprotective effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that exhibits potent anti-cancer and neuroprotective effects. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide research. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more effective formulations of this compound that can improve its solubility and bioavailability. Furthermore, more studies are needed to fully understand its mechanism of action and potential side effects, which can help to optimize its therapeutic potential.

Synthesis Methods

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-nitroanisole with 4-chlorobenzoyl chloride to form 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide. This compound is then reacted with morpholine and sodium sulfite to yield this compound.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(morpholinosulfonyl)benzamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have neuroprotective effects against oxidative stress-induced neuronal damage and inflammation.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S/c1-27-14-4-7-16(17(12-14)21(23)24)19-18(22)13-2-5-15(6-3-13)29(25,26)20-8-10-28-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALLBHJOXQHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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